molecular formula C17H15N3O4 B2947284 3-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide CAS No. 874126-78-0

3-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide

Cat. No. B2947284
CAS RN: 874126-78-0
M. Wt: 325.324
InChI Key: XWROSIPWMKCNQK-UHFFFAOYSA-N
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Description

3-methoxy-N-(4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl)benzamide, also known as MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOB is a small molecule that has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Scientific Research Applications

Cancer Research

This compound has shown potential in cancer research due to its ability to act as a c-MET inhibitor . c-MET is a protein that has been implicated in various types of cancers, and its inhibition can potentially lead to the development of new anticancer drugs. The compound’s efficacy in inhibiting c-MET could be explored further to understand its role in cancer cell proliferation and metastasis.

Immunology

The immunomodulatory properties of this compound could be of significant interest. By affecting the c-MET pathway, it may influence immune responses, which is crucial for developing treatments for autoimmune diseases and enhancing vaccine efficacy .

Drug Development

As a part of early drug discovery, this compound could be used to synthesize a range of derivatives with potential pharmacological activities. Its core structure could serve as a scaffold for developing new drugs with improved efficacy and reduced toxicity.

properties

IUPAC Name

3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-22-13-8-6-11(7-9-13)15-16(20-24-19-15)18-17(21)12-4-3-5-14(10-12)23-2/h3-10H,1-2H3,(H,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWROSIPWMKCNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

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